molecular formula C9H13NO6S2 B2572866 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide CAS No. 2230802-46-5

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide

Cat. No.: B2572866
CAS No.: 2230802-46-5
M. Wt: 295.32
InChI Key: SUGJTNJJZXLUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Techniques such as thermal analysis and spectroscopic analysis may be used .

Scientific Research Applications

Synthesis and Biological Activities

Sulfonamide derivatives, including those with complex bicyclic systems like dioxolanes, have been synthesized and evaluated for various biological activities. For example, sulfonamide compounds have shown cytotoxic activity against different cancer cell lines, such as human mammary cancer cells (MCF-7), human cervical carcinoma cells (HeLa), and human lung cancer cells (A549) (Li et al., 2014). These findings suggest potential applications in cancer research and therapy.

Inhibition of Enzymes and Receptors

Novel sulfonamides carrying biologically active moieties have been designed as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), indicating their utility in studies related to angiogenesis and cancer metastasis (Ghorab et al., 2016). This demonstrates the role of sulfonamide derivatives in developing therapeutic agents targeting specific pathways in disease progression.

Antiviral and Antimicrobial Applications

The synthesis of sulfonamide derivatives has also been explored for antiviral and antimicrobial applications. Compounds with sulfonamide groups have shown anti-tobacco mosaic virus activity, highlighting their potential in controlling viral infections in plants (Chen et al., 2010). Additionally, sulfonamide compounds have demonstrated moderate to significant antibacterial activity against various bacterial strains, suggesting their application in combating bacterial infections (Chohan & Shad, 2011).

Chemiluminescence and Catalytic Properties

Research has also focused on the chemiluminescence and catalytic properties of sulfonamide derivatives. For instance, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, similar in structural complexity to the compound , have been investigated for their base-induced chemiluminescence, opening avenues for analytical and diagnostic applications (Watanabe et al., 2010).

Mechanism of Action

Safety and Hazards

This involves studying the toxicity and environmental impact of the compound. It may include information on handling, storage, and disposal .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO6S2/c1-13-5-6(14-2)9(18(10,11)12)17-7(5)8-15-3-4-16-8/h8H,3-4H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGJTNJJZXLUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1OC)S(=O)(=O)N)C2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.